molecular formula C16H25NO5 B14327509 Wasabidienone E CAS No. 100905-88-2

Wasabidienone E

Cat. No.: B14327509
CAS No.: 100905-88-2
M. Wt: 311.37 g/mol
InChI Key: UTRDVXSMNWAJLY-QLJPJBMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Wasabidienone E can be synthesized through a series of chemical transformations starting from simple precursors. The key steps involve the introduction of the hydroxyethylamino group and the formation of the cyclohexadienone ring. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents is also crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: Wasabidienone E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Wasabidienone E involves its interaction with molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Wasabidienone E can be compared with other similar compounds, such as:

  • Ochraceopone F
  • Aspertetranone D
  • Cycloechinulin
  • Mactanamide

Uniqueness: this compound is unique due to its specific structural features, including the hydroxyethylamino group and the cyclohexadienone core. These features contribute to its distinct chemical reactivity and biological activities .

Properties

CAS No.

100905-88-2

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

[(1R)-2-(2-hydroxyethylamino)-4-methoxy-1,5-dimethyl-6-oxocyclohexa-2,4-dien-1-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C16H25NO5/c1-6-10(2)15(20)22-16(4)13(17-7-8-18)9-12(21-5)11(3)14(16)19/h9-10,17-18H,6-8H2,1-5H3/t10-,16-/m1/s1

InChI Key

UTRDVXSMNWAJLY-QLJPJBMISA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@]1(C(=CC(=C(C1=O)C)OC)NCCO)C

Canonical SMILES

CCC(C)C(=O)OC1(C(=CC(=C(C1=O)C)OC)NCCO)C

Origin of Product

United States

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